N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the condensation of acetylacetone and hydrazine.
Introduction of the bromo and methyl groups: This step involves the bromination and methylation of the pyrazole ring.
Attachment of the propyl group: This is done through a nucleophilic substitution reaction.
Incorporation of the difluoromethyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N~3~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N3-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Compounds with fused pyrazole and pyrimidine rings.
Pyrazolo[3,4-b]pyridines: Compounds with fused pyrazole and pyridine rings.
Uniqueness
N~3~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of bromo, difluoromethyl, and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H18BrF2N5O |
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Molecular Weight |
390.23 g/mol |
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H18BrF2N5O/c1-8-7-11(20-22(8)14(16)17)13(23)18-5-4-6-21-10(3)12(15)9(2)19-21/h7,14H,4-6H2,1-3H3,(H,18,23) |
InChI Key |
OYBRNWOSDWNWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NCCCN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
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